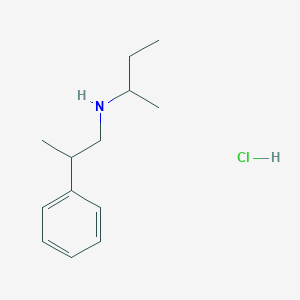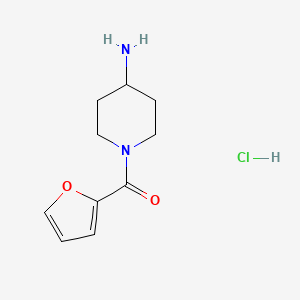
Nervonic acid
Übersicht
Beschreibung
. Nervonic acid plays a crucial role in brain development and the maintenance of nerve tissues. It is particularly abundant in the white matter of animal brains and peripheral nervous tissues, where it is a key component of the myelin sheath of nerve fibers .
Wirkmechanismus
Tetracos-15-enoic acid, also known as nervonic acid or by its identifiers DTXSID40862068 and MFCD00010507, is a very long-chain monounsaturated fatty acid (VLCMFA) that plays a significant role in various biological processes .
Target of Action
It is known to be a major component of nervonyl sphingolipids, which are found in the white matter of brains and myelin sheath of nerve fibers . These components are crucial for the proper functioning of the nervous system.
Mode of Action
It is synthesized from oleic acid through fatty acid elongation, a process involving the condensation of malonyl-CoA and long-chain acyl-CoA by the enzyme 3-ketoacyl-CoA synthase (KCS) . This process suggests that tetracos-15-enoic acid may interact with its targets by integrating into cellular structures and influencing membrane properties.
Biochemical Pathways
Tetracos-15-enoic acid is involved in the biosynthesis of nervonyl sphingolipids, which are essential components of the myelin sheath of nerve fibers . The biosynthesis of tetracos-15-enoic acid starts from oleic acid and proceeds through fatty acid elongation . This process is catalyzed by the enzyme 3-ketoacyl-CoA synthase (KCS), which condenses malonyl-CoA and long-chain acyl-CoA .
Result of Action
Tetracos-15-enoic acid plays a critical role in the treatment of psychotic disorders and neurological development . It has been found to significantly inhibit the development and severity of experimental autoimmune encephalomyelitis in mice, mitigating inflammatory infiltration and demyelination in the spinal cord of mice, and increasing the expression of antioxidant proteins and anti-inflammatory cytokines .
Biochemische Analyse
Biochemical Properties
Tetracos-15-enoic acid is involved in several biochemical reactions, primarily as a component of sphingolipids in the myelin sheath of nerve fibers . It interacts with enzymes such as 3-ketoacyl-CoA synthase (KCS), which catalyzes the elongation of fatty acids . This interaction is crucial for the synthesis of very long-chain fatty acids, including tetracos-15-enoic acid. Additionally, tetracos-15-enoic acid is known to bind with proteins and other biomolecules, influencing their structure and function.
Cellular Effects
Tetracos-15-enoic acid has profound effects on various cell types and cellular processes. It is essential for maintaining the integrity of the myelin sheath, which insulates nerve fibers and facilitates efficient nerve signal transmission . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of genes involved in lipid metabolism and inflammatory responses .
Molecular Mechanism
At the molecular level, tetracos-15-enoic acid exerts its effects through several mechanisms. It binds to specific receptors and enzymes, modulating their activity. For example, it can inhibit or activate enzymes involved in fatty acid metabolism, thereby influencing the overall metabolic flux . Additionally, tetracos-15-enoic acid can alter gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetracos-15-enoic acid can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme temperatures or oxidative stress . Long-term studies have shown that tetracos-15-enoic acid can have sustained effects on cellular function, particularly in the context of neurological health . These effects include the maintenance of myelin integrity and the modulation of inflammatory responses.
Dosage Effects in Animal Models
The effects of tetracos-15-enoic acid vary with different dosages in animal models. At low to moderate doses, it has been shown to have beneficial effects on neurological health, including the prevention of neurodegenerative diseases . At high doses, tetracos-15-enoic acid can exhibit toxic or adverse effects, such as liver damage and metabolic disturbances . These threshold effects highlight the importance of careful dosage regulation in therapeutic applications.
Metabolic Pathways
Tetracos-15-enoic acid is involved in several metabolic pathways, including the elongation of fatty acids and the synthesis of sphingolipids . It interacts with enzymes such as 3-ketoacyl-CoA synthase and desaturases, which play critical roles in its biosynthesis and metabolism . These interactions can influence the levels of various metabolites and the overall metabolic flux within cells.
Transport and Distribution
Within cells and tissues, tetracos-15-enoic acid is transported and distributed through specific transporters and binding proteins . These molecules facilitate its movement across cellular membranes and its accumulation in specific compartments, such as the myelin sheath of nerve fibers . The localization and distribution of tetracos-15-enoic acid are crucial for its biological activity and function.
Subcellular Localization
Tetracos-15-enoic acid is primarily localized in the myelin sheath of nerve fibers, where it plays a critical role in maintaining nerve function . It may also be found in other cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can influence lipid metabolism and energy production . The subcellular localization of tetracos-15-enoic acid is directed by specific targeting signals and post-translational modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nervonic acid can be synthesized through the elongation of oleic acid (18:1 Δ9) via fatty acid elongation pathways. The process involves the condensation of malonyl-CoA and long-chain acyl-CoA by the enzyme 3-ketoacyl-CoA synthase . Additionally, desaturases in some plants can catalyze the conversion of very long-chain saturated fatty acids into this compound .
Industrial Production Methods
Industrial production of this compound often involves the extraction from plant seed oils, such as those from Lunaria species, which contain over 20% this compound in their triglyceride lipids . Genetic engineering and metabolic regulation techniques have also been employed to enhance the production of this compound in microorganisms like Yarrowia lipolytica .
Analyse Chemischer Reaktionen
Types of Reactions
Nervonic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce shorter-chain fatty acids and other oxidation products.
Reduction: Reduction reactions can convert this compound into its saturated analog, lignoceric acid.
Substitution: This compound can participate in substitution reactions to form derivatives like nervonyl sphingolipids.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas in the presence of a catalyst. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from the reactions of this compound include shorter-chain fatty acids, lignoceric acid, and nervonyl sphingolipids, which are important components of the myelin sheath .
Wissenschaftliche Forschungsanwendungen
Nervonic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various long-chain fatty acid derivatives.
Vergleich Mit ähnlichen Verbindungen
Nervonic acid is a monounsaturated analog of lignoceric acid (24:0) and is an elongation product of oleic acid (18:1 Δ9). Its immediate precursor is erucic acid (22:1 Δ13) . Compared to these similar compounds, this compound is unique in its specific role in the myelination of nerve fibers and its abundance in the white matter of the brain .
List of Similar Compounds
- Lignoceric acid (24:0)
- Erucic acid (22:1 Δ13)
- Oleic acid (18:1 Δ9)
This compound stands out due to its specific biological functions and its significant presence in nervous tissues, making it a compound of great interest in both scientific research and industrial applications.
Eigenschaften
IUPAC Name |
tetracos-15-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHCXVQVJPWHRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862068 | |
| Record name | Tetracos-15-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride](/img/structure/B3086208.png)

![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine hydrochloride](/img/structure/B3086220.png)
![{[3-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086228.png)
![Butyl[(2,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086237.png)
amine hydrochloride](/img/structure/B3086245.png)
amine hydrochloride](/img/structure/B3086251.png)
![({[1,1'-biphenyl]-4-yl}methyl)(propyl)amine hydrochloride](/img/structure/B3086262.png)

![(Propan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086289.png)

amine hydrochloride](/img/structure/B3086298.png)
![(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3086302.png)
